Phase III VISION Trial: Overall Survival and Radiographic Progression-Free Survival vs. Standard of Care
In the international, randomised, open-label phase III VISION trial (NCT03511664, n=831), ¹⁷⁷Lu-PSMA-617 (7.4 GBq every 6 weeks × 6 cycles) added to protocol-permitted standard of care (SOC) significantly extended both primary endpoints compared with SOC alone. Median radiographic progression-free survival (rPFS) was 8.7 months in the ¹⁷⁷Lu-PSMA-617 arm versus 3.4 months in the control arm, representing a 5.3-month absolute improvement [1]. Median overall survival (OS) was 15.3 months versus 11.3 months, an absolute gain of 4.0 months (HR 0.62, 95% CI not reported in abstract) [1]. All key secondary endpoints significantly favoured the ¹⁷⁷Lu-PSMA-617 arm, including objective response rate (51.0% vs. 3.1%) and disease control rate (86.3% vs. 50.0%) [1].
| Evidence Dimension | Overall survival (median) and radiographic progression-free survival (median) in PSMA-positive mCRPC post-ARPI and taxane |
|---|---|
| Target Compound Data | OS: 15.3 months; rPFS: 8.7 months |
| Comparator Or Baseline | Standard of care alone: OS 11.3 months; rPFS 3.4 months |
| Quantified Difference | OS: +4.0 months (HR ~0.62); rPFS: +5.3 months |
| Conditions | International phase III RCT, n=831, median follow-up 20.9 months, ¹⁷⁷Lu-PSMA-617 7.4 GBq × 6 cycles + SOC vs. SOC alone |
Why This Matters
This is the sole phase III registrational trial demonstrating a statistically significant overall survival benefit of ¹⁷⁷Lu-PSMA-617 over standard-of-care, providing the highest level of evidence for clinical procurement decisions in mCRPC.
- [1] Morris MJ et al. Phase III study of lutetium-177-PSMA-617 in patients with metastatic castration-resistant prostate cancer (VISION). Abstract LBA4, ASCO 2021. N Engl J Med. 2021;385:1091-1103. View Source
